molecular formula C23H23N5O4 B11194768 N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]pyrimidin-2-YL]acetamide

N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]pyrimidin-2-YL]acetamide

Cat. No.: B11194768
M. Wt: 433.5 g/mol
InChI Key: KSSVYSGLQOPTJF-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]pyrimidin-2-YL]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]pyrimidin-2-YL]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazoles, and pyrimidines. Common synthetic routes may involve:

    Condensation Reactions: Combining aniline derivatives with triazole intermediates.

    Cyclization Reactions: Forming the triazolopyrimidine core through cyclization.

    Acylation Reactions: Introducing the acetamide group through acylation.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to increase yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]pyrimidin-2-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups.

    Substitution: Substitution of aromatic hydrogen atoms with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]pyrimidin-2-YL]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]pyrimidin-2-YL]acetamide include other triazolopyrimidines with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other triazolopyrimidines.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C23H23N5O4/c1-4-32-20-8-6-5-7-18(20)25-22(29)14-27-23(30)28-15(2)24-19(13-21(28)26-27)16-9-11-17(31-3)12-10-16/h5-13H,4,14H2,1-3H3,(H,25,29)

InChI Key

KSSVYSGLQOPTJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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